molecular formula C18H39NO3 B030862 Phytosphingosine CAS No. 554-62-1

Phytosphingosine

Cat. No.: B030862
CAS No.: 554-62-1
M. Wt: 317.5 g/mol
InChI Key: AERBNCYCJBRYDG-KSZLIROESA-N
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Description

  • Scientific Research Applications

      Chemistry: Phytosphingosine is studied for its role in lipid metabolism and membrane structure.

      Biology: Researchers investigate its impact on cell signaling, apoptosis, and immune responses.

      Medicine: this compound’s potential as an anti-inflammatory agent and its effects on skin diseases are actively explored.

      Industry: Its applications in cosmetics, skincare, and barrier function support are gaining attention.

  • Mechanism of Action

    Target of Action

    Phytosphingosine, a sphingoid base, is a fundamental building block of more complex sphingolipids . It primarily targets the skin’s natural defense system . It is a part of the chemical antimicrobial barrier of the stratum corneum (SC) to help control infection . It also interacts with peroxisomal proliferator-activated receptor (PPAR) ligands .

    Mode of Action

    This compound interacts with its targets in a highly specific manner . It acts as a PPAR ligand, activating the transcriptional activity of PPARs . This activation triggers highly specific molecular processes related to anti-inflammatory and pro-differentiating benefits . It also has antimicrobial properties against certain bacteria .

    Biochemical Pathways

    This compound influences similar pathways in yeast cells . It is involved in the regulation and catabolism of dietary fats, stimulation of epidermal differentiation, reduction of inflammation, and reduction of melanocyte proliferation and tyrosinase levels . It also plays a role in the metabolism leading to odd-numbered fatty acids .

    Pharmacokinetics

    It is known that this compound is present in the skin and is a part of ceramides . It is also known to be biotechnologically manufactured .

    Result of Action

    This compound has multiple effects at the molecular and cellular level. It promotes megakaryocytic differentiation of myeloid leukemia cells , stimulates the differentiation of human keratinocytes , and inhibits the growth of lung adenocarcinoma . It also enhances the moisture level in human skin .

    Safety and Hazards

    Phytosphingosine can cause serious eye damage . It is very toxic to aquatic life and has long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

    Preparation Methods

      Synthetic Routes: Phytosphingosine can be synthesized through various methods, including chemical transformations and enzymatic reactions.

      Industrial Production: While industrial-scale production methods are not widely documented, researchers have explored enzymatic approaches using sphingosine kinases and other enzymes.

  • Chemical Reactions Analysis

      Reactions: Phytosphingosine can undergo several reactions, such as , , and .

      Common Reagents and Conditions:

      Major Products: The primary products include ceramides, which play crucial roles in cell membranes and signaling.

  • Comparison with Similar Compounds

      Uniqueness: Phytosphingosine stands out due to its combination of anti-inflammatory, antibacterial, and anti-cancer properties.

      Similar Compounds: Other related sphingolipids include , , and .

    Properties

    IUPAC Name

    (2S,3S,4R)-2-aminooctadecane-1,3,4-triol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AERBNCYCJBRYDG-KSZLIROESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCC(C(C(CO)N)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H39NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80203951
    Record name Phytosphingosine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80203951
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    317.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Phytosphingosine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0004610
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS No.

    554-62-1
    Record name Phytosphingosine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=554-62-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Phytosphingosine
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554621
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Phytosphingosine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB14119
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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    Record name Phytosphingosine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80203951
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (2S,3S,4R)-2-aminooctadecane-1,3,4-triol
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.588
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name PHYTOSPHINGOSINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIN46U9Q2Q
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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    Record name Phytosphingosine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0004610
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    102 - 103 °C
    Record name Phytosphingosine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0004610
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Phytosphingosine

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